Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl-
Description
Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl- is a bisthiazole derivative characterized by a fused benzo-bisthiazole core with a 2-acetamido and 7-methyl substituent. This compound belongs to a class of heterocyclic aromatic systems where two thiazole rings are fused to a benzene ring in a non-linear arrangement (1,2-d:4,3-d' configuration). The acetamido group at position 2 and methyl group at position 7 confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for fluorescent materials and bioactive molecules .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-5(15)12-11-14-8-4-3-7-9(10(8)17-11)16-6(2)13-7/h3-4H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIPAZWFENLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216552 | |
| Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-30-0 | |
| Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10023-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diamine Precursors
A widely adopted method involves the cyclocondensation of 2,5-diamino-1,4-benzenedithiol derivatives with nitrite esters. For example, reacting 2,5-diamino-1,4-benzenedithiol dihydrochloride with isoamyl nitrite in 1,4-dioxane or tetrahydrofuran (THF) under reflux yields the bisthiazole core. Key parameters include:
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Solvent selection : 1,4-dioxane achieves 67% yield after 18 hours, while THF requires 32 hours for 71% yield.
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Catalyst-free conditions : Unlike earlier methods requiring rare-earth catalysts (e.g., yttrium triflate), this approach eliminates resource constraints.
Mechanistic insight : The reaction proceeds via sequential thiazole ring formation, where nitrite esters act as both oxidizing and cyclizing agents.
Palladium-Catalyzed Direct Arylation
Recent work demonstrates the utility of palladium catalysts in functionalizing preformed bisthiazole cores. For instance, 4,8-dibromobenzo[1,2-d:4,5-d']bis(thiadiazole) undergoes regioselective arylation with thiophene derivatives using Pd(OAc)₂ and pivalic acid in toluene at 110°C. While this method targets analogous structures, adapting it to the 4,3-d' isomer would require modified directing groups.
Installation of the 7-Methyl Group
Position-selective methylation poses synthetic challenges:
Friedel-Crafts Alkylation
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Conditions : AlCl₃-catalyzed reaction with methyl chloride in dichloromethane.
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Regioselectivity : The electron-deficient bisthiazole core directs methylation to position 7, achieving 60–65% yield.
Suzuki-Miyaura Coupling
For higher precision, a brominated intermediate at position 7 undergoes cross-coupling with methylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). This method affords 75–80% yield but requires pre-functionalization.
Integrated Synthetic Routes
Combining the above steps, two viable pathways emerge:
Route A (Stepwise Functionalization):
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Synthesize benzo[1,2-d:4,3-d']bisthiazole via cyclocondensation.
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Nitrate at position 2, reduce to amine, and acetylate.
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Methylate position 7 using Friedel-Crafts alkylation.
Route B (Convergent Synthesis):
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Prepare 7-methyl-2-nitrobenzo[1,2-d:4,3-d']bisthiazole through directed nitration/methylation.
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Reduce and acetylate the nitro group.
Analytical Characterization
Critical data for validating the target compound:
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring system .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecules and materials through various chemical reactions such as oxidation, reduction, and substitution.
- Material Science : It is explored in the development of organic electronic materials, including organic field-effect transistors (OFETs) and solar cells. The unique electronic properties of benzo[1,2-d:4,3-d']bisthiazole derivatives contribute to their functionality in these applications.
Biology
- Antimicrobial Properties : Research indicates that benzo[1,2-d:4,3-d']bisthiazole derivatives exhibit potential antimicrobial activities. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action are ongoing to determine its efficacy against different cancer cell lines.
Medicine
- Therapeutic Potential : Due to its unique structural characteristics, benzo[1,2-d:4,3-d']bisthiazole has been examined for potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development in treating various diseases.
Industrial Applications
Mechanism of Action
The mechanism by which Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Data
Table 3: Physicochemical Properties
Biological Activity
Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl- is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to synthesize existing research findings on the compound's biological activity, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉N₃OS₂
- Molecular Weight : 263.34 g/mol
- CAS Number : 10023-30-0
- Melting Point : 319 °C
The compound features a fused benzothiazole ring system, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.
Antimicrobial Activity
Research indicates that Benzo[1,2-d:4,3-d']bisthiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values indicating substantial inhibitory effects .
Anticancer Potential
The anticancer properties of Benzo[1,2-d:4,3-d']bisthiazole derivatives have been explored in several studies. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may inhibit cell proliferation by disrupting the cell cycle and inducing oxidative stress within cancer cells . Furthermore, it has been associated with the modulation of signaling pathways involved in cancer progression.
Case Studies
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Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of several benzothiazole derivatives, including Benzo[1,2-d:4,3-d']bisthiazole, against a panel of pathogens. The results revealed that this compound exhibited potent antibacterial activity with an MIC of 0.0195 mg/mL against E. coli and moderate activity against Bacillus mycoides . -
Evaluation of Anticancer Properties :
In vitro studies demonstrated that Benzo[1,2-d:4,3-d']bisthiazole derivatives could effectively inhibit the growth of breast cancer cell lines (MCF-7). The compound induced apoptosis through a mitochondrial pathway involving cytochrome c release and caspase activation .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 0.0195 mg/mL | Disruption of cell wall synthesis |
| Antifungal | C. albicans | Varies (16.69 - 78.23 µM) | Inhibition of ergosterol synthesis |
| Anticancer | MCF-7 (breast cancer cells) | IC50 = Varies | Induction of apoptosis via mitochondrial pathway |
Q & A
Q. What are the optimized synthetic routes for Benzo[1,2-d:4,3-d']bisthiazole derivatives, particularly 2-acetamido-7-methyl-substituted variants?
An efficient one-step synthesis involves treating precursors with potassium thiocyanate and bromine in glacial acetic acid. This method improves upon earlier multi-step protocols by streamlining cyclization and reducing byproducts .
Q. How do solvent choices (e.g., acetic acid vs. chloroform) affect cyclization efficiency in synthesizing 2-substituted derivatives?
Polar solvents like acetic acid facilitate protonation of intermediates, accelerating electrophilic aromatic substitution during cyclization. In contrast, chloroform is preferred for less reactive substrates to avoid premature bromine consumption .
Q. What purification methods are effective for isolating benzo[1,2-d:4,3-d']bisthiazole derivatives?
Crystallization from ethanol or chloroform is standard, with subsequent washing using sodium bicarbonate to neutralize acidic residues. For example, intermediates are filtered and recrystallized to achieve >80% purity .
Q. What safety protocols are critical when handling bromine and acetic acid?
Bromine requires fume hood use, controlled slow addition, and PPE due to its toxicity. Acetic acid necessitates temperature monitoring to prevent exothermic side reactions during cyclization .
Advanced Research Questions
Q. What is the mechanistic role of bromine in forming the benzo[1,2-d:4,3-d']bisthiazole core?
Bromine acts as an electrophilic cyclizing agent, converting thiocyanate intermediates into thiazole rings via electrophilic aromatic substitution. Acetic acid stabilizes reactive intermediates through protonation .
Q. How are acetamido and methyl groups selectively incorporated into the scaffold?
Pre-functionalized intermediates, such as ethyl N-(5-quinolinyl)dithiocarbamate, undergo condensation with amines before cyclization. Methyl groups are introduced via alkylation of thiol precursors .
Q. Can palladium-catalyzed cross-coupling modify benzo[1,2-d:4,3-d']bisthiazole derivatives?
Yes. Palladium catalysts enable direct (hetero)arylation at brominated positions, allowing tailored functionalization for applications in materials science or medicinal chemistry .
Q. How do structural modifications at the 2-position influence bioactivity?
Acetamido groups enhance hydrogen bonding with biological targets, improving antimicrobial and antitumor activity. Derivatives with bulkier substituents show reduced cellular uptake due to steric hindrance .
Q. What computational methods predict electronic properties for OLED applications?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge mobility. For example, didodecyl-substituted derivatives exhibit red-shifted emission, making them viable for organic light-emitting diodes (OLEDs) .
Q. How is regioselectivity confirmed in substitution reactions?
X-ray crystallography and nuclear Overhauser effect (NOE) NMR validate substitution patterns. For instance, NOE correlations distinguish between 2- and 7-position substitutions in cyclized products .
Methodological Considerations
Q. How can low yields during cyclization be mitigated?
Optimize bromine stoichiometry (1.5 mmol per 1 mmol substrate) and use glacial acetic acid to stabilize intermediates. Excess bromine leads to over-halogenation, reducing yield .
Q. What analytical techniques confirm structural integrity?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For example, aromatic protons in the bisthiazole core resonate at δ 7.2–8.1 ppm in CDCl₃ .
Applications and Extensions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
